2-[(4-amino-phenylamino)-methyl]- piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
2-[(4-amino-phenylamino)-methyl]- piperidine-1-carboxylic acid tert-butyl ester: is a chemical compound belonging to the class of piperidine carboxylates. It is commonly used in medical research for its potential therapeutic effects and in environmental research for its role in pollution management. The compound has a molecular formula of C17H27N3O2 and a molecular weight of 305.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-amino-phenylamino)-methyl]- piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including acylation, sulfonation, and substitution reactions. One common method starts with piperidin-4-ylmethanol, which undergoes acylation to form an intermediate. This intermediate is then subjected to sulfonation and substitution reactions to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-amino-phenylamino)-methyl]- piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, 2-[(4-amino-phenylamino)-methyl]- piperidine-1-carboxylic acid tert-butyl ester is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: In medical research, this compound is investigated for its potential therapeutic effects. It is used in the development of drugs for the treatment of various diseases, including cancer and neurological disorders.
Industry: In industry, this compound is used in the production of various chemicals and materials. It is also used in environmental research for its role in pollution management.
Mechanism of Action
The mechanism of action of 2-[(4-amino-phenylamino)-methyl]- piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
tert-Butyl 4-anilinopiperidine-1-carboxylate (1-Boc-4-AP): This compound is used as an intermediate in the manufacture of fentanyl and related derivatives.
tert-Butyl 4-[(2-amino-5-methylphenyl)amino]piperidine-1-carboxylate: This compound is used in the synthesis of various organic compounds and has similar chemical properties.
tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate: This compound is a key intermediate in the synthesis of Vandetanib.
Uniqueness: 2-[(4-amino-phenylamino)-methyl]- piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets.
Properties
IUPAC Name |
tert-butyl 2-[(4-aminoanilino)methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-5-4-6-15(20)12-19-14-9-7-13(18)8-10-14/h7-10,15,19H,4-6,11-12,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHPUQXSHBKZJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670762 | |
Record name | tert-Butyl 2-[(4-aminoanilino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159976-36-9 | |
Record name | 1,1-Dimethylethyl 2-[[(4-aminophenyl)amino]methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159976-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-[(4-aminoanilino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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